HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]
Overview
Description
HPD-OSu is a chemical compound with the CAS number 443305-33-7 . It appears as an off-white to white powder . It is used in peptide synthesis .
Molecular Structure Analysis
The molecular formula of HPD-OSu is C10H16N3O3.PF6 . The exact molecular structure would require more specific information or a detailed analysis which is not available in the current search results.Chemical Reactions Analysis
Specific chemical reactions involving HPD-OSu are not available in the current search results. It’s known that it’s used in peptide synthesis , but the exact reactions would depend on the specific peptides being synthesized.Physical And Chemical Properties Analysis
HPD-OSu is an off-white to white powder . It has a molecular formula of C10H16N3O3.PF6 .Scientific Research Applications
Efficient Reagents in Active Ester Synthesis
The uronium salts O-succinimidyl-1,3-dimethyl-1,3-trimethyleneuronium hexafluorophosphate (HSDU) have been utilized in the synthesis of N-hydroxysuccinimide-derived active esters. These compounds exhibit high yields at room temperature with short reaction times and no observed racemization, indicating their efficiency in active ester synthesis for various applications including peptide conjugation and drug modification (Bailén et al., 2002).
Fluorescent Labeling for Analytical Methods
Derivatives similar to HPD-OSu have been developed for the fluorescent labeling of amino compounds. These compounds, including various succinimidyl esters, have been applied in high-performance liquid chromatography (HPLC) with fluorescence detection for the sensitive determination of trace amounts of aliphatic amines in samples like lake water and human urine. This showcases the role of such compounds in enhancing analytical methods for environmental and biological analyses (Xia et al., 2018).
Protein and Peptide Modification
HPD-OSu and its derivatives have been explored for the modification of proteins and peptides, facilitating various biochemical analyses and applications. These modifications often aim to improve the solubility, stability, or bioactivity of the proteins and peptides, making them more suitable for research and therapeutic uses. The modifications can involve conjugation to fluorescent probes or other molecules to enhance detection and functionality in biological assays (Kostikov et al., 2012).
Applications in Photodynamic Therapy
While not directly related to HPD-OSu, the research on hematoporphyrin derivative (HPD) highlights the broader scope of similar compounds in photodynamic therapy (PDT). HPD and its derivatives have been investigated for their potential in treating various cancers, demonstrating the importance of such compounds in developing therapeutic approaches. These studies underline the photodynamic properties of HPD derivatives, contributing to the understanding of their mechanisms of action and therapeutic potential (Perlin et al., 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O3.F6P/c1-7-6-11(2)10(12(7)3)16-13-8(14)4-5-9(13)15;1-7(2,3,4,5)6/h7H,4-6H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCARLVMFGXENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[N+](=C(N1C)ON2C(=O)CCC2=O)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726215 | |
Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate] | |
CAS RN |
443305-32-6 | |
Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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